molecular formula C19H22N2O2S2 B2404519 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886916-18-3

2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2404519
CAS No.: 886916-18-3
M. Wt: 374.52
InChI Key: NRVFAQKLRKOKLT-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzoamides

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Thiophene-based analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

  • Nitration: Introducing nitro groups onto a benzene ring.

  • Reduction: Converting nitro compounds to amines using reducing agents like hydrogen gas and metal catalysts.

  • Substitution Reactions: Forming amide bonds through reaction with acid chlorides or anhydrides.

  • Cyclization: Closing the ring structures using suitable cyclization agents and conditions.

Industrial Production Methods: Industrial production would follow scalable versions of these synthetic routes, with optimizations for yield and purity. Factors such as reaction temperature, solvent choice, and purification steps play a crucial role in efficient production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, converting the sulfur-containing group to sulfoxides or sulfones.

  • Reduction: Reduction can occur at various points, such as the ethylthio group or amide linkage.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

  • Substitution Reagents: Halides, alkylating agents under basic or acidic conditions.

Major Products:

  • Sulfoxides and Sulfones: from oxidation.

  • Amine Derivatives: from reduction.

  • Various Substituted Benzamides: from substitution reactions.

Scientific Research Applications

2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide holds potential in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interactions with biological macromolecules.

  • Medicine: Investigating its potential as a therapeutic agent for various diseases.

  • Industry: Exploring its use in material sciences, particularly in polymers and advanced materials.

Comparison with Similar Compounds

Compared to other benzoamides or thiophene derivatives, this compound is unique due to its specific substituent groups and ring structure:

  • Benzoamides: Often used in drug design for their biological activity.

  • Thiophene Derivatives: Known for their electronic properties and use in organic electronics.

Similar compounds might include:

  • 2-Aminobenzamide

  • Thiophene-2-carboxamide

  • N-(2-Ethylthio)benzamide

Each of these shares some structural features but differs in specific functional groups or ring structures, highlighting the distinct properties of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.

Conclusion

Understanding the synthesis, chemical reactions, and applications of this compound offers insights into its potential impact across various scientific fields. Its unique structure and functional groups make it a valuable subject for ongoing research.

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-24-14-10-7-6-9-13(14)18(23)21-19-16(17(20)22)12-8-4-3-5-11-15(12)25-19/h6-7,9-10H,2-5,8,11H2,1H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVFAQKLRKOKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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